3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazole ring and piperidine moiety in the structure suggests that this compound may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-21-18-10-4-5-11-19(18)23-15-27(21)17-9-6-12-26(14-17)22(30)20-13-24-28(25-20)16-7-2-1-3-8-16/h1-5,7-8,10-11,13,15,17H,6,9,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHUXFMBAHROHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride
The triazole-carbonyl component is synthesized via Huisgen cycloaddition. Benzyl azide (4 ) reacts with propiolic acid under copper(I) catalysis to form 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (5 ). Subsequent treatment with thionyl chloride (SOCl$$_2$$) converts 5 to the corresponding acid chloride (6 ).
Critical Steps
Functionalization of Piperidine
Piperidine (7 ) is acylated with 6 in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine (8 ). The reaction proceeds via nucleophilic acyl substitution.
Reaction Metrics
Click Chemistry-Mediated Coupling of Propargyl Quinazolinone and Azido-Piperidine
Azide Functionalization of Piperidine
Intermediate 8 is converted to its azide derivative (9 ) using sodium azide (NaN$$_3$$) in dimethyl sulfoxide (DMSO) at 80°C for 8 h.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargylquinazolinone 3 reacts with azide 9 in a regioselective CuAAC reaction. Catalyzed by Cu(I) (CuSO$$4$$·5H$$2$$O and sodium ascorbate), this forms the 1,4-disubstituted triazole linkage, yielding the target compound 10 .
Optimized Protocol
- 3 (1 equiv), 9 (1.2 equiv), CuSO$$4$$·5H$$2$$O (10 mol%), sodium ascorbate (20 mol%), THF/H$$_2$$O (1:1), RT, 12 h.
- Yield: 68–72%.
Structural Characterization and Analytical Data
Spectroscopic Validation
- IR (KBr, cm$$^{-1}$$) : 1685 (C=O, quinazolinone), 1650 (C=O, triazole-carbonyl), 2100 (C≡N, azide absent post-reaction).
- $$^1$$H NMR (500 MHz, DMSO-$$d6$$) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic), 4.92 (m, 1H, piperidine-H), 3.61 (m, 2H, N-CH$$2$$).
- $$^{13}$$C NMR : δ 165.2 (quinazolinone C=O), 160.1 (triazole-carbonyl), 148.3–121.7 (aromatic carbons).
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) confirms >95% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
- Regioselectivity in CuAAC : The use of Cu(I) ensures 1,4-triazole regiochemistry, avoiding 1,5-isomer byproducts.
- Piperidine Acylation : Steric hindrance at the piperidine nitrogen necessitates excess acyl chloride and prolonged reaction times.
- Azide Stability : Sodium ascorbate mitigates azide decomposition during CuAAC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions can occur at the triazole ring or the quinazolinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the phenyl ring.
Scientific Research Applications
Structural Overview
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Quinazolinone derivatives have shown activity against several bacterial strains and fungi.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 14 mm |
These results suggest potential applications in treating infections caused by resistant strains .
Neuropharmacological Effects
Quinazolinone derivatives are being investigated for their neuropharmacological effects, particularly as inhibitors of monoamine oxidase (MAO). The inhibition of MAO-A and MAO-B isoforms is crucial for developing antidepressants and neuroprotective agents.
Key Findings:
- Compounds derived from quinazolinone scaffolds have shown promising results in reducing depressive behaviors in animal models .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazolinone derivatives against viruses such as HIV. The mechanism often involves inhibition of viral integrase or protease enzymes.
Example:
A novel series of quinazolinones demonstrated effective inhibition of HIV replication in vitro, suggesting a pathway for therapeutic development .
Summary Table of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Quinazolinone Formation | Cyclization | Anthranilic acid, aldehydes |
| Piperidine Attachment | Nucleophilic Substitution | Piperidine derivatives |
| Triazole Coupling | Coupling Reaction | Triazole carbonyl compounds |
Mechanism of Action
The mechanism of action of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites of enzymes, while the quinazolinone core may bind to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Triazole Derivatives: Compounds with triazole rings and various functional groups.
Piperidine Derivatives: Compounds with piperidine rings and different substituents.
Uniqueness
The uniqueness of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its combination of the triazole, piperidine, and quinazolinone moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a hybrid molecule that combines the structural features of quinazolinones and triazoles, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a quinazolinone core linked to a triazole moiety through a piperidine unit. This unique structure is hypothesized to enhance its biological activity by combining the pharmacological properties of both parent compounds.
Anticancer Activity
Recent studies have demonstrated that quinazolinone-triazole hybrids exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can selectively inhibit the growth of various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- MCF-7 (breast cancer)
- T-47D (breast cancer)
- A549 (lung cancer)
- PC3 (prostate cancer)
In one study, synthesized quinazolinone derivatives linked to triazoles were evaluated for their cytotoxic effects. The results indicated that the presence of specific substituents on the triazole ring significantly influenced the anticancer activity. For example, compounds with methoxy groups showed enhanced potency against MCF-7 cells, with IC50 values indicating effective inhibition at low concentrations .
The mechanisms through which these compounds exert their anticancer effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Studies indicate that these hybrids can activate apoptotic pathways in cancer cells, facilitating programmed cell death.
- Targeting Specific Pathways : Some derivatives have been found to inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway.
Comparative Biological Activity
The following table summarizes the biological activities observed in various studies involving quinazolinone-triazole hybrids:
| Compound Structure | Biological Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Quinazolinone-Triazole A | Anticancer | MCF-7 | 15 |
| Quinazolinone-Triazole B | Anticancer | A549 | 10 |
| Quinazolinone-Triazole C | Anticancer | PC3 | 20 |
| Quinazolinone-Triazole D | Antibacterial | Staphylococcus aureus | 30 |
Case Studies
Several case studies highlight the potential of quinazolinone-triazole hybrids in cancer therapy:
- Study on MCF-7 Cells : One derivative demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity. The study concluded that modifications on the triazole ring could enhance cytotoxic effects .
- Evaluation Against Multiple Cancer Types : A series of compounds were tested against various cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Answer: The compound combines a quinazolin-4(3H)-one core with a 2-phenyl-1,2,3-triazole moiety linked via a piperidine-carbonyl group. The quinazolinone core is known for intercalating with DNA or inhibiting enzymes like tyrosine kinases, while the triazole ring enhances π-π stacking interactions with biological targets. The piperidine spacer improves solubility and pharmacokinetics by balancing lipophilicity .
Q. What synthetic routes are commonly employed for this compound?
- Answer: Synthesis typically involves:
Alkylation : Reacting 4(3H)-quinazolinone with a halogenated intermediate (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions.
Coupling : Using phase transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate triazole-piperidine-carbonyl conjugation.
Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. What biological activities have been reported for this compound?
- Answer: Preliminary studies indicate:
- Anticancer activity : IC₅₀ values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cell lines.
- Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus.
- Anti-inflammatory potential : COX-2 inhibition (~70% at 50 µM) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Catalyst screening : Transition metals (e.g., CuI) enhance triazole cycloaddition efficiency (yield: 85% vs. 60% without catalyst) .
- Solvent optimization : Using DMF:H₂O (4:1) increases solubility of intermediates, reducing side-product formation .
Q. How should researchers address contradictions in reported biological activity data?
- Answer:
- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT assay at 48 hours).
- Structural analogs : Compare activity of derivatives (e.g., furan vs. triazole substituents) to isolate pharmacophore contributions .
- Dose-response validation : Repeat experiments across ≥3 independent replicates to confirm IC₅₀ consistency .
Q. What computational methods are used to study its molecular interactions?
- Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to EGFR (PDB ID: 1M17) or DNA gyrase.
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.
- ADMET prediction : SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How does this compound compare to similar quinazolinone derivatives in efficacy?
- Answer:
Methodological Guidance
- Data Contradiction Analysis : Use hierarchical clustering of bioactivity data from PubChem and ChEMBL to identify outlier studies .
- Experimental Design : For SAR studies, systematically vary substituents (e.g., triazole → isoxazole) while keeping the quinazolinone core constant .
- Characterization : Always validate purity via HPLC (≥98%) and confirm stereochemistry with X-ray crystallography or NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
